molecular formula C23H16BrClN2O2S B4837986 N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide

N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide

Cat. No. B4837986
M. Wt: 499.8 g/mol
InChI Key: FZXPLGXDMXBANK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves multi-step chemical processes, including the Passerini three-component reaction, showcasing the versatility and complexity of synthetic strategies for these compounds (Taran et al., 2014). The synthesis process often aims at introducing functional groups that contribute to the compound's biological activity and chemical properties.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their planar conformation, which is crucial for their interaction with biological targets. The structure involves intramolecular hydrogen bonds that contribute to the overall stability and planarity of the molecule. These structural features are critical for the biological activity and interaction with other molecules (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including aminolysis and alkylation, to introduce different functional groups. These reactions are essential for modifying the compound's chemical and biological properties. The ability to undergo such reactions demonstrates the compound's versatility and potential for the development of novel therapeutic agents (Berest et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of the substituents. These properties are crucial for determining the compound's stability, formulation, and delivery in potential therapeutic applications. Studies focusing on the crystal structure provide insights into the compound's molecular arrangements and intermolecular interactions, which are essential for understanding its physical properties (Ping, 2007).

Chemical Properties Analysis

The chemical properties of "N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide" and related compounds are determined by their functional groups, which affect their reactivity, acidity, basicity, and other chemical behaviors. These properties play a crucial role in the compound's mechanism of action, interaction with biological molecules, and potential therapeutic efficacy. Understanding these chemical properties is essential for the development and optimization of new chemical entities for various applications (Alagarsamy et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O2S/c24-15-6-9-17(10-7-15)26-20(28)13-30-22-21(14-4-2-1-3-5-14)18-12-16(25)8-11-19(18)27-23(22)29/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXPLGXDMXBANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide

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